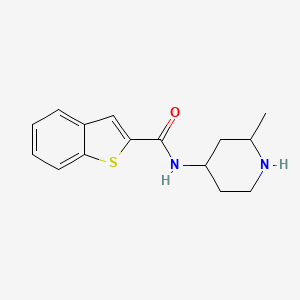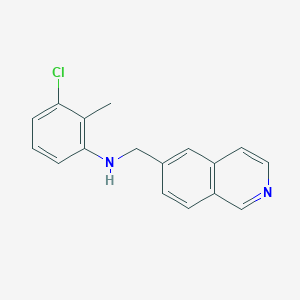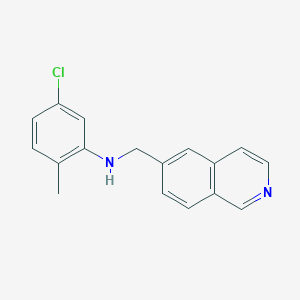![molecular formula C14H16N4O2 B6634398 1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6634398.png)
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MTMQ and is a quinoline derivative that has a triazole ring attached to it. MTMQ has been the subject of extensive research due to its unique structure and potential applications in various fields.
作用機序
MTMQ exerts its antibacterial and antifungal activities by inhibiting the activity of enzymes involved in cell wall synthesis. MTMQ has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. The mechanism of action of MTMQ as a fluorescent probe for metal ions involves the binding of the metal ions to the triazole ring, resulting in a change in the fluorescence properties of the compound.
Biochemical and physiological effects:
MTMQ has been found to exhibit low toxicity in vitro and in vivo studies. MTMQ has also been found to exhibit antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using MTMQ in lab experiments is its unique structure, which allows for the development of novel compounds with potential applications in various fields. However, one of the limitations of using MTMQ in lab experiments is its low solubility in water, which can affect its bioavailability and limit its potential applications.
将来の方向性
There are several future directions for the study of MTMQ, including the development of novel compounds based on its structure for use in medicinal chemistry and biochemistry. Further studies are also needed to fully understand the mechanism of action of MTMQ and its potential applications in the treatment of oxidative stress-related diseases. Additionally, studies are needed to investigate the potential use of MTMQ as a fluorescent probe for the detection of other metal ions.
合成法
MTMQ can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with methyl 4-(chloromethyl)benzoate, followed by the reaction with 1-methyl-1H-1,2,3-triazol-4-amine. The resulting product is then subjected to acid hydrolysis to obtain MTMQ. Other methods of synthesis include the reaction of 1,2-diaminobenzene with 4-chloro-3-methylbenzoic acid, followed by the reaction with 1-methyl-1H-1,2,3-triazol-4-amine.
科学的研究の応用
MTMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MTMQ has been found to exhibit antibacterial, antifungal, and antitumor activities. MTMQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-8-10(15-16-17)9-18-7-6-12(14(19)20)11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCWLQRBHUMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN2CCC(C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 3-[2-(3-bromophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B6634376.png)
![3,5-Dimethyl-4-[(2-methyltetrazol-5-yl)methoxy]benzonitrile](/img/structure/B6634383.png)
![4-[[Methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6634404.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6634409.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-2-methyltetrazole](/img/structure/B6634429.png)
![3-Methyl-1-[(2-methyltetrazol-5-yl)methyl]pyridin-2-one](/img/structure/B6634433.png)
![4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B6634441.png)
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-2-methyltetrazole](/img/structure/B6634446.png)
